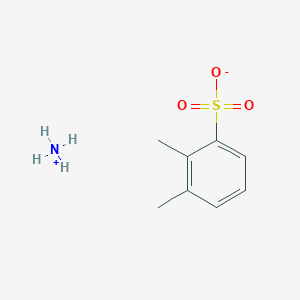
azanium;2,3-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;2,3-dimethylbenzenesulfonate is an organic compound that belongs to the class of benzenesulfonates. It is characterized by the presence of an azanium ion (NH4+) and a 2,3-dimethylbenzenesulfonate ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,3-dimethylbenzenesulfonate typically involves the reaction of 2,3-dimethylbenzenesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C8H10SO3H+NH4OH→C8H10SO3NH4+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Azanium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonic acid derivatives.
Scientific Research Applications
Azanium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of azanium;2,3-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azanium ion (NH4+) can also play a role in the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- Azanium;2,4-dimethylbenzenesulfonate
- Azanium;2,5-dimethylbenzenesulfonate
- Azanium;2,6-dimethylbenzenesulfonate
Uniqueness
Azanium;2,3-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dimethylbenzenesulfonates.
Properties
Molecular Formula |
C8H13NO3S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
azanium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |
InChI Key |
MPYVAOBZGSNBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















